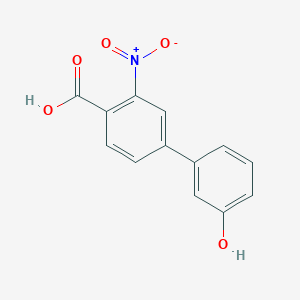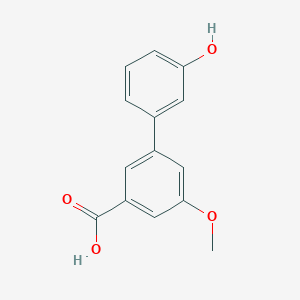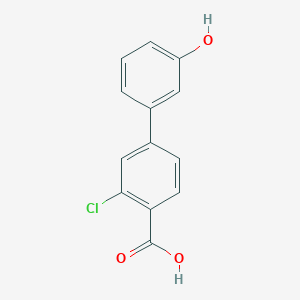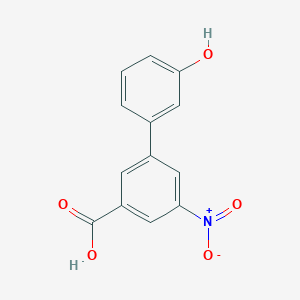
4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyphenyl)-2-nitrobenzoic acid (4-HPNB) is an organic compound that is widely used in scientific research and laboratory experiments due to its unique chemical properties. It is a white crystalline solid with a melting point of 130-132 °C and a molecular weight of 221.21 g/mol. 4-HPNB is a nitro aromatic compound that is used as a starting material for a variety of organic syntheses. It has been extensively studied in terms of its physical and chemical properties, and its biological applications. In
科学的研究の応用
4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% has a wide range of applications in scientific research due to its unique chemical properties. It is used as an intermediate in the synthesis of other organic compounds, such as 4-hydroxy-2-nitrobenzaldehyde, 4-hydroxy-2-nitrophenol, and 4-hydroxy-2-nitrobenzoic anhydride. It is also used as a starting material for the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% has been used in the synthesis of polymers, catalysts, and other materials.
作用機序
The mechanism of action of 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of other compounds, such as catecholamines, steroids, and other organic compounds. It is also believed to act as an antioxidant, which helps to protect cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% have not been extensively studied. However, it is believed to have a wide range of effects on the body, including the inhibition of enzymes involved in the metabolism of other compounds, the inhibition of free radical formation, and the inhibition of cell growth. In addition, 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% has been shown to increase the production of nitric oxide, which is important for the regulation of blood pressure and other physiological processes.
実験室実験の利点と制限
The use of 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it has a wide range of applications in scientific research. In addition, 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% is stable at room temperature, which makes it an ideal starting material for a variety of organic syntheses. However, 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% is a potentially hazardous compound, and its use should be handled with caution.
将来の方向性
The future directions of 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% research are numerous. Further research is needed to better understand the mechanism of action of 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95%, as well as its biochemical and physiological effects. In addition, further research is needed to explore the potential applications of 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% in the synthesis of pharmaceuticals, dyes, and other organic compounds. Finally, further research is needed to explore the potential of 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% as an antioxidant and its potential use in the prevention and treatment of diseases.
合成法
The synthesis of 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% is usually achieved by two different methods. The first method is the nitration of 4-hydroxybenzoic acid (4-HBA) with nitric acid in the presence of sulfuric acid. This method is commonly used in the production of 4-(3-Hydroxyphenyl)-2-nitrobenzoic acid, 95% on a large scale. The second method is the direct nitration of 4-HBA with nitrating mixture. This method is preferred for laboratory experiments due to its simplicity and cost effectiveness.
特性
IUPAC Name |
4-(3-hydroxyphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(7-9)14(18)19/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZEPBZOMCZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688710 |
Source


|
| Record name | 3'-Hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-83-3 |
Source


|
| Record name | 3'-Hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














